

# Spectroscopic Profile of 3-Methyldihydro-2H-pyran-4(3H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyldihydro-2H-pyran-4(3H)-one

Cat. No.: B174769

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyldihydro-2H-pyran-4(3H)-one** (CAS No. 119124-53-7). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data generated from computational models, offering valuable insights for the characterization of this heterocyclic ketone. The document is structured to provide clear, actionable information, including detailed experimental protocols and visual diagrams to facilitate understanding and application in a research and development setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **3-Methyldihydro-2H-pyran-4(3H)-one**. This data has been generated using computational chemistry software and provides a basis for the identification and characterization of the molecule.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	2H	H-2
~3.4 - 3.6	m	1H	H-6a
~3.2 - 3.4	m	1H	H-6b
~2.4 - 2.6	m	1H	H-3
~2.2 - 2.4	m	2H	H-5
~1.1	d	3H	-CH <sub>3</sub>

Note: Predicted chemical shifts and multiplicities are estimations and may vary from experimental values.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~209	C=O	C-4
~68	CH <sub>2</sub>	C-2
~64	CH <sub>2</sub>	C-6
~45	CH	C-3
~38	CH <sub>2</sub>	C-5
~15	CH <sub>3</sub>	-CH <sub>3</sub>

Note: Predicted chemical shifts are estimations and may vary from experimental values.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~2950 - 2850	C-H Stretch	Aliphatic
~1715	C=O Stretch	Ketone
~1100	C-O-C Stretch	Ether

Note: Predicted vibrational frequencies are estimations and may vary from experimental values.

## Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Possible Fragment
114	100	[M] <sup>+</sup>
85	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
71	High	[M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
57	Medium	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: Predicted fragmentation patterns are estimations and may vary from experimental values.

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1 Sample Preparation

- Weigh approximately 5-10 mg of purified **3-Methyldihydro-2H-pyran-4(3H)-one**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

### 2.1.2 $^1\text{H}$ NMR Spectroscopy

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence (e.g., zg30).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

### 2.1.3 $^{13}\text{C}$ NMR Spectroscopy

- Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.
- Reference the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

### 2.2.1 Sample Preparation and Analysis (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **3-Methyldihydro-2H-pyran-4(3H)-one** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

## Mass Spectrometry (MS)

### 2.3.1 Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

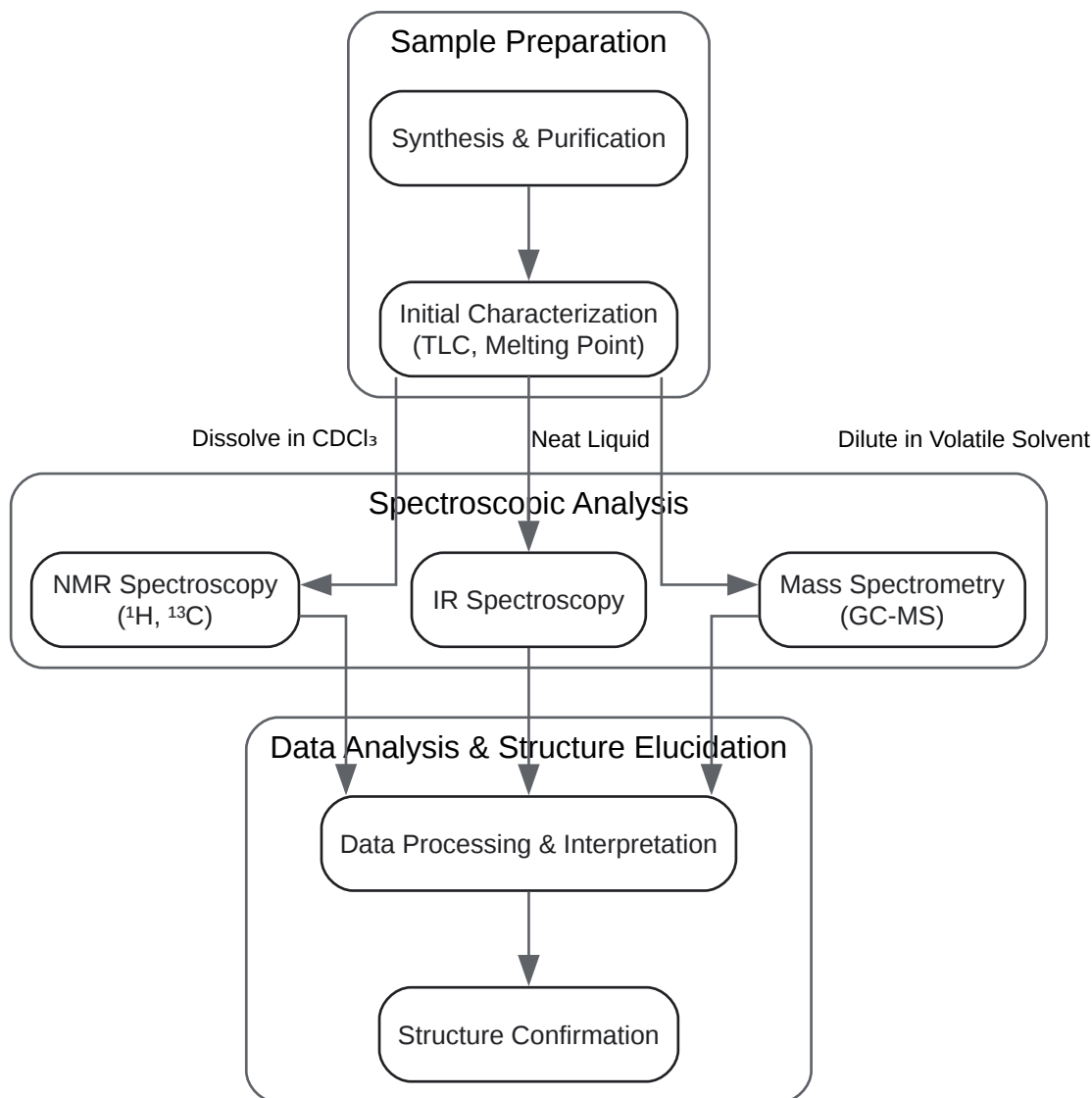
- Prepare a dilute solution of **3-Methyldihydro-2H-pyran-4(3H)-one** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC-MS system.
- The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms column).
- Set the GC oven temperature program to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- The separated components elute from the GC column and enter the mass spectrometer.

- The molecules are ionized, typically by electron ionization (EI) at 70 eV.
- The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in the mass analyzer and detected.
- The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and structure of the compound.

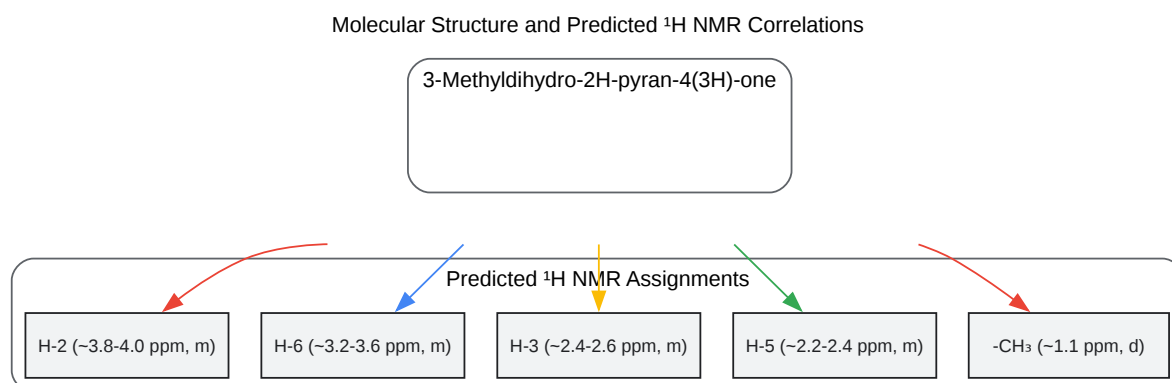
## Visualizations

The following diagrams provide a visual representation of the spectroscopic analysis workflow and the molecular structure with key NMR correlations.

## Spectroscopic Analysis Workflow for 3-Methyldihydro-2H-pyran-4(3H)-one

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Caption: A logical workflow for the spectroscopic analysis and structure elucidation of **3-Methyldihydro-2H-pyran-4(3H)-one**.



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Caption: Molecular structure of **3-Methyldihydro-2H-pyran-4(3H)-one** with predicted  $^1\text{H}$  NMR chemical shift assignments.

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